2-Isobutoxynaphthalene

Description

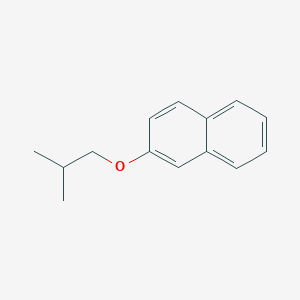

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHIHZHSDMWWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051484 | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White crystal leaves, sweet, fruity, delicately neroli-orange blossom floral aroma | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Naphthyl isobutyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

308.00 to 309.00 °C. @ 760.00 mm Hg | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00123 mg/mL, Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Naphthyl isobutyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2173-57-1 | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-(2-methylpropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-METHYLPROPOXY)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX47O2O15C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 °C | |

| Record name | 2-(2-Methylpropoxy)naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isobutoxynaphthalene: Chemical Properties, Structure, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-isobutoxynaphthalene, an aromatic ether with significant applications in the fragrance, flavor, and pharmaceutical industries. This document delves into the core chemical and physical properties of the molecule, its detailed structural elucidation through modern spectroscopic techniques, and a thorough examination of its synthesis, primarily via the Williamson ether synthesis. Furthermore, this guide explores the chemical reactivity, potential biological activities, and safety considerations of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known by synonyms such as β-naphthyl isobutyl ether and fragarol, is an organic compound characterized by a naphthalene ring substituted with an isobutoxy group at the second position.[1][2] Its distinct sweet, fruity, and floral aroma, often reminiscent of orange blossom and strawberry, has led to its use as a fragrance and flavoring agent.[2][3] Beyond its sensory properties, the naphthalene scaffold is a recognized pharmacophore in medicinal chemistry, making this compound and its derivatives subjects of interest for potential therapeutic applications.[4] This guide aims to consolidate the technical information available on this compound, providing a foundational resource for its study and application.

Chemical Structure and Identification

The chemical structure of this compound consists of a naphthalene bicyclic aromatic system where an isobutoxy group (-OCH₂CH(CH₃)₂) is attached to the C2 position.

Molecular Structure Visualization

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-methylpropoxy)naphthalene | [3] |

| CAS Number | 2173-57-1 | [2] |

| Molecular Formula | C₁₄H₁₆O | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Odor | Sweet, fruity, floral (orange blossom, strawberry) | [2][3] |

| Melting Point | 31-33.5 °C | [3] |

| Boiling Point | 305.75 °C (estimate) | [3] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [3] |

| LogP | 5.1 | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is unequivocally confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the isobutyl group.

-

Aromatic Region (δ 7.1-7.8 ppm): The seven protons on the naphthalene ring give rise to a complex multiplet pattern.

-

Isobutoxy Group:

-

A doublet for the methylene protons (-O-CH₂-) is observed around δ 3.81 ppm.

-

A multiplet for the methine proton (-CH-) appears around δ 2.12 ppm.

-

A doublet for the two equivalent methyl groups (-CH(CH₃)₂) is found at approximately δ 1.06 ppm.[5]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum confirms the presence of 14 unique carbon atoms.

-

Aromatic Carbons: Ten signals are observed in the aromatic region (δ 106-158 ppm). The carbon attached to the oxygen (C2) is the most deshielded among the naphthalene carbons directly bonded to hydrogen or another carbon.

-

Isobutoxy Group Carbons:

-

The methylene carbon (-O-CH₂-) resonates around δ 74.4 ppm.

-

The methine carbon (-CH-) is observed at approximately δ 28.3 ppm.

-

The two equivalent methyl carbons (-CH(CH₃)₂) show a signal around δ 19.3 ppm.[5]

-

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ are indicative of the C-H bonds on the naphthalene ring.

-

C-H Stretching (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the isobutyl group.

-

C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic ring system.

-

C-O Stretching (Ether): A strong, characteristic band for the aryl-alkyl ether linkage is typically observed in the 1200-1250 cm⁻¹ region.

-

Out-of-Plane C-H Bending: Bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that is crucial for its identification.

-

Molecular Ion Peak (M⁺): The molecular ion peak is observed at m/z = 200, corresponding to the molecular weight of the compound.

-

Base Peak: The most abundant fragment (base peak) for similar 2-alkoxynaphthalenes, such as 2-propoxynaphthalene, is typically observed at m/z = 144.[6] This fragment is formed through a McLafferty-type rearrangement involving the loss of a neutral alkene (isobutene in this case) from the molecular ion. This fragment corresponds to the radical cation of 2-naphthol.

-

Other Significant Fragments:

-

m/z = 115: Loss of a carbon monoxide (CO) molecule from the m/z 144 fragment can lead to the formation of an indenyl cation.[6]

-

m/z = 57: A peak corresponding to the isobutyl cation ((CH₃)₂CHCH₂⁺) may also be observed.

-

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis .[3] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3]

Reaction Mechanism

The synthesis involves two key steps:

-

Deprotonation of 2-Naphthol: 2-Naphthol, a weak acid, is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic 2-naphthoxide anion.

-

Nucleophilic Attack: The resulting 2-naphthoxide ion acts as a nucleophile and attacks an isobutyl halide (e.g., isobutyl bromide or isobutyl iodide). This attack displaces the halide leaving group in a concerted Sₙ2 fashion to form the this compound ether.

Williamson Ether Synthesis Workflow

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-Naphthol

-

Sodium hydroxide (or potassium hydroxide)

-

Isobutyl bromide (or isobutyl iodide)

-

Ethanol (anhydrous)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.0 eq.) in anhydrous ethanol.

-

Add finely crushed sodium hydroxide (1.1 eq.) to the solution.

-

Heat the mixture to reflux for 30-60 minutes to ensure the complete formation of the sodium 2-naphthoxide salt.

-

Nucleophilic Substitution: After the initial reflux, cool the reaction mixture slightly and add isobutyl bromide (1.2 eq.) dropwise to the flask.

-

Heat the reaction mixture back to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted base and salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a white crystalline solid.

Chemical Reactivity

Electrophilic Aromatic Substitution

The naphthalene ring system is more reactive towards electrophilic substitution than benzene.[7] The isobutoxy group is an activating, ortho-, para-directing group. In the case of this compound, electrophilic attack is predicted to occur preferentially at the C1 and C3 positions, with the C1 position being generally more favored due to the formation of a more stable carbocation intermediate.[7][8]

Ether Cleavage

Like other ethers, this compound can undergo cleavage of the C-O bond under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI).[9][10][11][12] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the naphthyl cation being unfavorable, the cleavage of the aryl-oxygen bond is difficult. Therefore, the reaction is expected to proceed via an Sₙ2 mechanism with the halide attacking the less sterically hindered carbon of the isobutyl group, yielding 2-naphthol and isobutyl halide.[10]

Applications and Biological Relevance

Fragrance and Flavor Industry

The primary commercial application of this compound is in the fragrance and flavor industry, where its unique scent profile is utilized in perfumes, soaps, and as a food additive.[2][3]

Potential in Drug Development

The naphthalene scaffold is a key structural motif in many approved drugs.[4] While this compound itself is not an active pharmaceutical ingredient, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.[4]

Limited research has suggested that this compound may possess moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.[3] Furthermore, derivatives of the closely related 2-propoxynaphthalene have been investigated for their antimicrobial and anti-inflammatory properties.[4][13]

Metabolomics

This compound is a naturally occurring metabolite in some plants, such as Magnolia liliflora.[3] As such, it can serve as a biomarker for the identification and characterization of these plants in metabolomic studies.[3]

Safety and Toxicology

This compound is generally considered to have low acute toxicity. The oral LD50 in rats is reported to be >5 g/kg.[3] However, as with all chemicals, it should be handled with appropriate care in a laboratory setting. It may cause skin and respiratory irritation.[3]

The metabolism of naphthalene in mammals has been studied, and it is known to be metabolized by cytochrome P450 enzymes to form reactive intermediates like epoxides, which can lead to toxicity.[14] While the specific metabolic pathways of this compound have not been extensively studied, it is reasonable to assume that it would undergo metabolism involving both the naphthalene ring and the isobutyl side chain.

Conclusion

This compound is a well-characterized aromatic ether with a firm standing in the fragrance and flavor industries. Its synthesis is straightforward and scalable, relying on the robust Williamson ether synthesis. The detailed spectroscopic data and predictable chemical reactivity provide a solid foundation for its use in both industrial and research settings. For drug development professionals, this compound represents a versatile scaffold for the synthesis of novel compounds with potential biological activities, warranting further investigation into its derivatives and their therapeutic applications. This guide provides the core technical knowledge necessary to understand and utilize this valuable chemical compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 2173-57-1 [chemicalbook.com]

- 3. Buy this compound | 2173-57-1 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(2173-57-1) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Ether cleavage - Wikipedia [en.wikipedia.org]

- 10. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Isobutoxynaphthalene (CAS 2173-57-1)

Abstract

This technical guide provides a comprehensive overview of 2-isobutoxynaphthalene (CAS 2173-57-1), a versatile aromatic ether. The document delves into its chemical and physical properties, detailed synthesis protocols, and robust analytical characterization methods. Beyond its established use as a flavoring agent, this guide explores the latent potential of the 2-alkoxynaphthalene scaffold in medicinal chemistry, drawing upon current research into the antimicrobial and anticancer activities of its derivatives. Detailed experimental workflows, mechanistic insights, and in-silico data are presented to empower researchers, scientists, and drug development professionals in leveraging this compound as a valuable building block for novel molecular discovery.

Core Compound Profile: this compound

This compound, also known as isobutyl 2-naphthyl ether, is an organic compound characterized by a naphthalene ring substituted with an isobutoxy group at the second position.[1][2] This structural feature imparts a unique combination of aromaticity and ether functionality, contributing to its distinct physicochemical properties and applications.[1] While it has a history of use in the fragrance and flavor industry for its fruity, floral aroma, its underlying naphthalene scaffold is a well-recognized privileged structure in medicinal chemistry, suggesting a broader potential in drug discovery and development.[1][3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in a research setting. The data for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 2173-57-1 | [1][2][5] |

| Molecular Formula | C₁₄H₁₆O | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | White crystalline solid | [5] |

| Odor | Sweet, fruity, orange blossom | [5] |

| Melting Point | 31-33.5 °C | [1][5] |

| Boiling Point | 147-150 °C (at reduced pressure) | [1] |

| Solubility | Insoluble in water, soluble in oils and ethanol | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.78-7.72 (m, 3H), 7.45-7.29 (m, 3H), 7.17 (dd, J=8.8, 2.4 Hz, 1H), 3.86 (d, J=6.4 Hz, 2H), 2.18 (m, 1H), 1.08 (d, J=6.8 Hz, 6H) | [6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.3, 134.7, 129.3, 128.8, 127.6, 126.7, 126.3, 123.7, 119.5, 106.9, 74.8, 28.4, 19.4 | [6] |

| IR (KBr, cm⁻¹) | 3055, 2959, 1629, 1598, 1508, 1255, 1180, 818 | [7] |

| Mass Spectrum (EI, m/z) | 200 (M+), 144, 115 | [7] |

Synthesis and Analytical Characterization

The synthesis of this compound is readily achievable in a laboratory setting through established synthetic protocols. Its subsequent purification and characterization are crucial for ensuring the quality and identity of the material for research applications.

Synthetic Protocols

Two primary methods for the synthesis of this compound are the Williamson ether synthesis and direct etherification.

This classic SN2 reaction is a reliable method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[1][8]

Principle: The hydroxyl proton of 2-naphthol is first abstracted by a strong base to form the more nucleophilic naphthoxide ion. This ion then attacks the electrophilic carbon of an isobutyl halide, displacing the halide and forming the ether linkage.

Experimental Protocol:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-naphthol in 100 mL of absolute ethanol.

-

Add 3.0 g of sodium hydroxide pellets to the solution.

-

Heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium 2-naphthoxide.

-

Nucleophilic Attack: To the refluxing solution, slowly add 10.5 mL of 1-bromo-2-methylpropane (isobutyl bromide).

-

Continue to reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of cold deionized water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Caption: Williamson Ether Synthesis of this compound.

An alternative approach involves the direct reaction of 2-naphthol with an excess of isobutanol in the presence of a strong acid catalyst.[5]

Principle: The acid protonates the hydroxyl group of isobutanol, which then loses water to form a carbocation. This carbocation is then attacked by the nucleophilic oxygen of 2-naphthol.

Experimental Protocol:

-

Combine 10.0 g of 2-naphthol with 50 mL of isobutanol in a round-bottom flask.

-

Carefully add 2 mL of concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TDC.

-

Upon completion, cool the mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Analytical Characterization Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and purity assessment of volatile compounds like this compound.[9]

Principle: The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification.

General GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

GC: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector: Set to a temperature of 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Compare the acquired mass spectrum with a reference spectrum from a database for confirmation. The molecular ion peak should be observed at m/z 200, with characteristic fragment ions.

-

Caption: General Workflow for GC-MS Analysis.

The Naphthalene Scaffold in Drug Discovery

The naphthalene core is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[3][4] Its rigid, aromatic structure provides a platform for the spatial orientation of functional groups, facilitating interactions with biological targets.[9] Naphthalene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3]

Antimicrobial Potential of Naphthalene Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10] Naphthalene derivatives have shown promise in this area.[4]

Mechanistic Insights from In-Silico Studies:

Molecular docking studies on 1-aminoalkyl-2-naphthol derivatives, which share the core 2-hydroxynaphthalene structure with the precursor to this compound, have suggested potential mechanisms of action.[10] These studies indicate that such compounds may exert their antimicrobial effects by targeting key bacterial and fungal enzymes:[10]

-

Bacterial DNA Gyrase: This enzyme is essential for DNA replication in bacteria. Inhibition of DNA gyrase leads to bacterial cell death.

-

Fungal Lanosterol 14α-demethylase: This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity.

Caption: Potential Antimicrobial Targets of Naphthalene Derivatives.

Anticancer Activity of Naphthalene Derivatives

The naphthalene scaffold is also a key feature in several anticancer agents.[4][11] Research has focused on the synthesis of novel naphthalene derivatives that can target specific signaling pathways involved in cancer progression.

Targeting the STAT3 Signaling Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that is often overexpressed and constitutively activated in various cancers, including triple-negative breast cancer.[2] The inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. Novel naphthalene derivatives have been designed and synthesized to act as potent STAT3 inhibitors, leading to the suppression of tumor growth and metastasis.[2]

Induction of Apoptosis:

Some 2-arylvinyl-naphtho[2,3-d]imidazol-3-ium derivatives have been shown to induce apoptosis in cancer cells by suppressing the expression of anti-apoptotic proteins like Bcl-2 and Survivin.[11] This leads to the activation of caspases and subsequent programmed cell death.[11]

Caption: Simplified Anticancer Mechanisms of Naphthalene Derivatives.

Safety and Handling

While comprehensive toxicological data for this compound is not widely published, information from safety data sheets for this and structurally similar compounds provides guidance for safe handling.[11][12]

-

Potential Irritant: May cause skin and respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Storage: Store in a cool, dry place away from incompatible materials.[5]

-

Environmental: Harmful to aquatic life with long-lasting effects. Avoid release to the environment.[13]

Conclusion and Future Directions

This compound is a readily synthesizable compound with a well-defined physicochemical profile. While its primary application has been in the flavor and fragrance industry, the true potential of this molecule may lie in its utility as a scaffold in medicinal chemistry. The proven biological activities of various naphthalene derivatives against microbial and cancer targets highlight the promise of this structural class. Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound to explore its potential in the development of new therapeutic agents. In-silico screening and mechanism-of-action studies will be crucial in guiding the rational design of these next-generation compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel 2-arylvinyl-substituted naphtho[2,3-d]imidazolium halide derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Unraveling the Biological Riddle of 2-Isobutoxynaphthalene: A Mechanistic Guide

Abstract

2-Isobutoxynaphthalene is a synthetic aromatic ether recognized for its pleasant, fruity aroma, leading to its use in the fragrance and flavor industries.[1][2][3] Despite its commercial applications, a detailed understanding of its mechanism of action within biological systems remains largely uncharted territory. Direct mechanistic or therapeutic studies on this specific compound are conspicuously absent from the current scientific literature. This technical guide, therefore, ventures into a predictive exploration of its biological fate. By leveraging the extensive toxicological and metabolic data available for its parent compound, naphthalene, and related naphthalene derivatives, we construct a scientifically grounded hypothesis for the mechanism of action of this compound. This guide will focus on its predicted metabolic activation by xenobiotic-metabolizing enzymes and the subsequent cytotoxic mechanisms that likely follow, providing researchers and drug development professionals with a foundational framework for future investigation.

Introduction: From Fragrance to Biological Inquiry

This compound (CAS: 2173-57-1), also known as β-naphthyl isobutyl ether, is a naphthalene derivative characterized by an isobutoxy group at the C-2 position.[4][5] Its primary utility lies in its sensory properties, where it imparts strawberry and orange-blossom notes to various consumer products.[2][3] However, the introduction of any xenobiotic compound into consumer goods necessitates a thorough understanding of its interaction with biological systems.

Currently, the literature contains a significant knowledge gap concerning the specific biological targets and molecular initiating events for this compound. The only noted biological activity is a report of moderate antibacterial effects against Staphylococcus aureus and Escherichia coli. This guide posits that the primary mechanism of action, particularly from a toxicological perspective, is intrinsically linked to its metabolic transformation. The well-documented case of naphthalene—a compound known to cause tissue-specific toxicity following metabolic activation—serves as our principal model.[6] Naphthalene's toxicity is not caused by the parent molecule itself but by reactive metabolites generated primarily by the Cytochrome P450 (CYP) enzyme system. It is this metabolic pathway that we propose as the central driver of this compound's biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2173-57-1 | [2][4][5] |

| Molecular Formula | C₁₄H₁₆O | [2][4] |

| Molecular Weight | 200.28 g/mol | [2][4] |

| Melting Point | 31-33 °C | [1] |

| Boiling Point | 308-309 °C | [4] |

| Description | White crystalline solid with a fruity, floral odor | [4] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [1][4] |

The Central Hypothesis: Metabolic Activation via Cytochrome P450

The cornerstone of our proposed mechanism is the bioactivation of this compound by Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. For naphthalene and its derivatives, CYP enzymes catalyze oxidative reactions that, while intended to increase water solubility for excretion, can inadvertently produce highly reactive, electrophilic intermediates.[7] Based on this precedent, we predict two primary metabolic pathways for this compound: Aromatic Ring Oxidation and Side-Chain O-Dealkylation .

Pathway A: Aromatic Ring Oxidation

Drawing a direct parallel to naphthalene metabolism, CYP monooxygenases are expected to attack the electron-rich naphthalene ring system. This process involves the formation of a highly unstable and reactive epoxide intermediate, this compound-epoxide.[8] This epoxide can then undergo several transformations:

-

Detoxification: It can be hydrolyzed by epoxide hydrolase (EH) to form a more stable trans-dihydrodiol, or conjugated with glutathione (GSH) via glutathione S-transferase (GST), leading to the formation of a mercapturic acid derivative that can be safely excreted.[6][8]

-

Rearrangement: The epoxide can spontaneously rearrange to form naphthol derivatives.

-

Formation of Quinones: The dihydrodiol intermediate can be further oxidized by dehydrogenases to form catechols, which in turn are oxidized to highly reactive naphthoquinones (e.g., 1,2-naphthoquinone).[8][9]

These quinone species are potent electrophiles and redox cyclers, contributing significantly to cellular toxicity.[10][9]

Pathway B: Side-Chain O-Dealkylation

The presence of the isobutoxy ether linkage provides an alternative site for CYP-mediated attack. O-dealkylation is a common metabolic reaction for xenobiotics containing ether groups.[1][11] This pathway would proceed via hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. This intermediate would then non-enzymatically decompose to yield two products: 2-naphthol and isobutyraldehyde . 2-naphthol itself can be further metabolized and conjugated for excretion.[11]

The Cellular Mechanism of Toxicity: A Cascade of Damage

The cytotoxicity of naphthalene is a direct consequence of its bioactivation.[6] We propose that this compound, if metabolized via the pathways described above, will induce cellular damage through two primary, interconnected mechanisms: covalent binding and oxidative stress .

-

Covalent Binding: The electrophilic epoxide and quinone intermediates can form covalent adducts with cellular macromolecules, including proteins and DNA. Protein adduction can lead to enzyme inactivation and disruption of cellular function, ultimately triggering cell death (necrosis).[6] DNA adducts, if not repaired, have the potential to be genotoxic, leading to mutations.[12][13] While naphthalene itself is generally considered not to be a direct mutagen, its metabolites can cause chromosomal damage.[12][13]

-

Oxidative Stress: The formation of quinones can initiate redox cycling. In this process, the quinone is reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻•).[10] This futile cycle rapidly generates reactive oxygen species (ROS), overwhelming cellular antioxidant defenses. The primary consequence is the depletion of intracellular glutathione (GSH), a critical antioxidant, and increased lipid peroxidation, leading to membrane damage and further cellular injury.[6][10]

Table 2: Key CYP450 Isoforms in Naphthalene Metabolism (Model for this compound)

| CYP Isoform | Primary Role in Naphthalene Metabolism | Source(s) |

| CYP1A2 | Efficiently produces dihydrodiol and 1-naphthol. | [11] |

| CYP3A4 | Most effective for 2-naphthol production. | [11] |

| CYP2A13 | Higher activity than CYP1A1/1A2 for naphthalene hydroxylation. | [7] |

| CYP2F Family (e.g., 2F2 in mice) | Key enzyme for bioactivation in the lung, linked to pneumotoxicity. | [7] |

Experimental Protocol: Validating the Metabolic Hypothesis

To move from a predictive to an evidence-based mechanism, the first logical step is to characterize the metabolism of this compound. An in vitro study using human liver microsomes (HLMs) is the gold-standard initial approach.

Protocol: In Vitro Metabolism of this compound using HLMs

Objective: To identify the metabolites of this compound produced by human liver CYP enzymes and determine the kinetics of their formation.

Materials:

-

This compound (substrate)

-

Pooled Human Liver Microsomes (HLMs, e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC-grade

-

Methanol (MeOH), HPLC-grade

-

Formic Acid

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes and centrifuge

-

LC-MS/MS system for analysis

Methodology:

-

Preparation of Incubation Mixture:

-

Causality: A master mix is prepared to ensure consistency across all reactions. The NADPH regenerating system is crucial as it provides the necessary reducing equivalents (NADPH) for CYP450 enzyme activity.

-

In a microcentrifuge tube on ice, combine phosphate buffer, HLMs (final concentration typically 0.2-0.5 mg/mL), and the NADPH regenerating system.

-

-

Initiation of Reaction:

-

Pre-warm the incubation mixture at 37°C for 5 minutes to allow components to equilibrate.

-

Initiate the metabolic reaction by adding this compound (dissolved in a minimal amount of organic solvent like DMSO, final concentration typically 1-10 µM). Vortex gently.

-

Causality: The reaction is started by the addition of the substrate to the enzyme/cofactor mix, ensuring all components are active at time zero.

-

-

Incubation:

-

Incubate the reaction tubes at 37°C in a shaking water bath for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Causality: A time course allows for the determination of the rate of metabolite formation and substrate depletion.

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Causality: Cold ACN serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it solubilizes the small molecule substrate and metabolites for analysis. An internal standard is critical for accurate quantification.

-

-

Sample Processing:

-

Vortex the terminated reaction tubes vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution LC-MS/MS system.

-

Causality: This analytical technique is essential for separating the parent compound from its metabolites (LC) and identifying the metabolites based on their mass-to-charge ratio (MS) and fragmentation patterns (MS/MS). Putative metabolites to search for include hydroxylated derivatives, the O-dealkylated product (2-naphthol), and their subsequent conjugates.

-

-

Controls (Self-Validation):

-

No NADPH control: Incubations without the NADPH regenerating system to confirm that metabolite formation is CYP-dependent.

-

No HLM control: Incubations without microsomes to check for non-enzymatic degradation of the substrate.

-

Boiled HLM control: Incubations with heat-inactivated microsomes to confirm that activity is enzymatic.

-

Knowledge Gaps and Future Directions

This guide presents a hypothesis built on strong correlative evidence from related compounds. However, it is not a substitute for direct experimental data. The critical knowledge gaps that must be addressed are:

-

Definitive Metabolite Identification: The in vitro protocol outlined above must be performed to confirm the proposed metabolic pathways.

-

CYP Reaction Phenotyping: Which specific CYP isoforms (e.g., CYP1A2, 3A4, 2F1) are responsible for the metabolism of this compound? This can be investigated using recombinant human CYP enzymes or specific chemical inhibitors.

-

In Vivo Studies: Animal studies are necessary to understand the pharmacokinetics, distribution, and potential target organ toxicity of this compound.

-

Genotoxicity Assessment: Standard assays like the Ames test and in vitro micronucleus assay are required to formally assess the mutagenic and clastogenic potential of the parent compound and its identified metabolites.

By systematically addressing these questions, the scientific community can build a comprehensive safety and biological activity profile for this compound, ensuring its safe use and exploring any potential, unintended biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. courses.washington.edu [courses.washington.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Nerolin bromelia = 99 , FG 93-18-5 [sigmaaldrich.com]

- 8. research.wur.nl [research.wur.nl]

- 9. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Contextualizing Solubility in Modern Pharmaceutical Development

An In-Depth Technical Guide to the Solubility of 2-Isobutoxynaphthalene in Organic Solvents

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is not merely a preliminary step; it is the foundation upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. This compound, a naphthalene derivative[1][2], presents a classic lipophilic profile, a characteristic common to many modern drug candidates.[3] Its therapeutic potential, like any API, is intrinsically linked to its ability to be effectively delivered to the target site, a process governed by its solubility.[4] This guide moves beyond a simple recitation of data, providing a comprehensive framework for understanding, predicting, and—most critically—empirically determining the solubility of this compound in relevant organic solvents. Our focus is on the causality behind the methods, ensuring that the protocols described are not just steps to be followed, but self-validating systems for generating robust and reliable data.

Physicochemical Profile of this compound

A molecule's structure dictates its behavior. The fusion of a naphthalene ring system with an isobutoxy group results in a compound with distinct properties that are crucial for anticipating its solubility.[1][5] The large, non-polar naphthalene core is the dominant feature, suggesting poor affinity for polar solvents like water, while the ether linkage provides a site for weak hydrogen bonding.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-methylpropoxy)naphthalene | [5] |

| Molecular Formula | C₁₄H₁₆O | [5][6] |

| Molecular Weight | 200.28 g/mol | [2][5][6] |

| Melting Point | 31-33.5 °C | [5][6][7] |

| Boiling Point | 147-150 °C (at reduced pressure) | [5][8] |

| LogP (Octanol-Water) | ~4.65 - 5.1 | [1][6] |

| Water Solubility | 18.1 mg/L at 24°C (practically insoluble) | [6] |

| Appearance | White crystalline solid | [6][7] |

The high LogP value (>4) strongly indicates a lipophilic or hydrophobic character, predicting poor aqueous solubility but favorable solubility in non-polar organic solvents and oils.[1][5][8]

Theoretical Framework for Solubility

While empirical determination is the gold standard, theoretical models provide a valuable predictive framework, saving time and resources in solvent screening.[9] The principle of "like dissolves like" is a useful heuristic; the aromatic, hydrocarbon-rich structure of this compound suggests higher solubility in solvents with similar characteristics, such as aromatic hydrocarbons (toluene), ethers (THF), and chlorinated solvents (dichloromethane), and lower solubility in polar protic solvents (water, methanol).

For more quantitative predictions, thermodynamic models are employed. Models like the modified Apelblat equation, UNIFAC, and COSMO-RS can estimate solubility based on the molecular structure of the solute and solvent, offering a powerful tool for in silico solvent selection in early-stage development.[10][11][12][13] These predictive methods are particularly useful for prioritizing which solvents to investigate experimentally.[11][14]

Known Solubility Profile of this compound

Publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited. However, qualitative descriptions and data in select solvents provide a starting point.

Table 2: Summary of Known Solubility Data for this compound

| Solvent | Solubility Description | Source(s) |

| Water | Insoluble (18.1 mg/L at 24°C) | [5][6] |

| Ethanol | Soluble | [2][5] |

| Oils | Soluble | [5] |

| Acetonitrile | Slightly soluble | [8] |

| Chloroform | Slightly soluble | [8] |

The sparseness of comprehensive data necessitates a robust, standardized experimental protocol for researchers to generate this critical information in-house.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the saturation shake-flask method .[15][16] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured. Adherence to Good Laboratory Practice (GLP) is essential for data integrity.[17][18]

The Causality Behind the Method

The core principle is to create a saturated solution in a given solvent at a controlled temperature, allow it to reach equilibrium (the state where the rate of dissolution equals the rate of precipitation), separate the undissolved solid, and accurately quantify the concentration of the dissolved solute in the supernatant. Each step is designed to mitigate common sources of error.[17][18]

Experimental Workflow Diagram

References

- 1. Showing Compound 2-(2-Methylpropoxy)naphthalene (FDB013700) - FooDB [foodb.ca]

- 2. 2-(2-Methylpropoxy)naphthalene | C14H16O | CID 16582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. Buy this compound | 2173-57-1 [smolecule.com]

- 6. This compound | 2173-57-1 [chemicalbook.com]

- 7. nerolin fragarol, 2173-57-1 [thegoodscentscompany.com]

- 8. 2-Butoxynaphthalene (Nerolin Bromelia) [industrochem.com]

- 9. research.unipd.it [research.unipd.it]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. digital.library.unt.edu [digital.library.unt.edu]

- 14. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Introduction: A Molecule of Aromatic and Aliphatic Character

An In-depth Technical Guide to 2-Isobutoxynaphthalene: Properties, Synthesis, and Safety Protocols

This compound, also identified by its IUPAC name 2-(2-methylpropoxy)naphthalene, is an organic compound that merges the rigid, aromatic system of naphthalene with a flexible isobutoxy ether group.[1][2] This unique structural combination imparts distinct physicochemical properties, including a characteristic fruity, orange-blossom aroma, which has led to its use in the flavor and fragrance industry.[1][3] However, for researchers, scientists, and drug development professionals, its significance extends beyond sensory attributes. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics.[4] Understanding the synthesis, characterization, and safe handling of derivatives like this compound is therefore fundamental for its application as a chemical intermediate and building block in the development of novel bioactive molecules.[4][5]

This guide provides a comprehensive technical overview, moving beyond a standard Material Safety Data Sheet (MSDS) to deliver field-proven insights into its synthesis, analytical validation, and detailed safety considerations.

Chemical Identity and Physicochemical Profile

Accurate identification is the cornerstone of chemical safety and experimental reproducibility. This compound is registered under CAS Number 2173-57-1.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-methylpropoxy)naphthalene | [1][2] |

| Synonyms | Isobutyl 2-naphthyl ether, β-Naphthyl isobutyl ether | [3][6] |

| CAS Number | 2173-57-1 | [1][2] |

| Molecular Formula | C₁₄H₁₆O | [1] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | White crystalline solid | [2][3] |

| Odor | Sweet, fruity, orange blossom | [3] |

| Melting Point | 31-33.5 °C | [1][3] |

| Boiling Point | 147-150 °C (at reduced pressure); 308-309 °C (at 760 mmHg) | [1][2] |

| Solubility | Insoluble in water; Soluble in ethanol and oils | [1][2] |

| LogP | 4.05 - 4.65 | [6][7] |

Synthesis and Mechanistic Pathway: The Williamson Ether Synthesis

The most common and efficient route to this compound is the Williamson ether synthesis, a classic Sₙ2 reaction.[1][8] This method is favored for its reliability and high yield. The causality behind the experimental choices is critical for success and scalability.

Reaction Mechanism: The synthesis proceeds in two fundamental steps:

-

Deprotonation: 2-Naphthol, a weak acid, is treated with a strong base, typically sodium hydroxide (NaOH), to generate the sodium 2-naphthoxide ion. This step is crucial as the resulting naphthoxide is a much stronger nucleophile than the parent naphthol.[1][9]

-

Nucleophilic Attack: The highly nucleophilic naphthoxide ion attacks the primary alkyl halide, 1-bromo-2-methylpropane (isobutyl bromide), at the electrophilic carbon atom. The bromide ion is displaced as a leaving group, forming the ether linkage via an Sₙ2 mechanism.[1][8][9]

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and confirmation steps.

-

Preparation of the Nucleophile:

-

In a 5 mL conical reaction vial equipped with a magnetic spin vane, combine 150 mg of 2-naphthol and 2.5 mL of ethanol.[8]

-

Begin stirring to dissolve the solid. Add 87 mg of crushed solid sodium hydroxide. The use of crushed NaOH increases the surface area, facilitating a faster and more complete deprotonation.[8]

-

Equip the vial with an air condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) for 10-15 minutes. This ensures the complete formation of the sodium 2-naphthoxide salt.[8]

-

-

Addition of the Electrophile:

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Precipitate the crude product by pouring the mixture into a beaker containing ice-cold water. The organic product is insoluble in water and will solidify, while the inorganic byproduct (NaBr) and any unreacted NaOH will dissolve.[1][9]

-

Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[8]

-

Wash the solid with 1-2 portions of ice-cold water to remove any remaining water-soluble impurities.[8]

-

Dry the product on a watch glass or in a desiccator. The melting point of the pure product is low (31-33 °C), so extensive heating should be avoided.[8]

-

-

Purity Assessment:

Spectroscopic and Analytical Characterization

For drug development professionals, unambiguous structural confirmation is non-negotiable. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring (typically in the 7.0-8.0 ppm range), a doublet for the -CH₂- group of the isobutoxy chain, a multiplet for the -CH- group, and a doublet for the two -CH₃ groups. |

| ¹³C NMR | Resonances for the ten unique carbons of the naphthalene ring system and the four carbons of the isobutoxy group. |

| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the ether linkage (around 1250-1050 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C=C stretches for the aromatic ring.[10] |

| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern would likely show a prominent peak at m/z = 144, corresponding to the naphthoxy cation after loss of the isobutyl group.[2] |

Analytical Workflow for Identity and Purity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for confirming both the identity and purity of the synthesized this compound.[5]

Caption: A typical GC-MS workflow for product validation.

Hazard Identification and Toxicological Assessment

While many sources report that this compound does not meet GHS hazard criteria, caution is warranted due to its chemical class.[2] The naphthalene backbone and ether linkage suggest potential hazards that must be respected in a research setting.[1]

-

Skin and Eye Irritation: Aromatic ethers can cause skin and eye irritation upon direct contact.[1][11] Prolonged or repeated exposure should be avoided.

-

Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory tract irritation.[1][11]

-

Acute Toxicity: Limited data is available. For a similar compound, a dermal LD50 in rabbits was reported as >5 g/kg, suggesting low acute dermal toxicity.[3]

-

Carcinogenicity: No components of this product at levels greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[12] However, the parent compound, naphthalene, has been studied for its carcinogenic potential, primarily causing nasal tumors in rats upon chronic inhalation exposure.[13] This highlights the importance of minimizing inhalation exposure for all naphthalene derivatives.

-

Aquatic Toxicity: The compound may be harmful to aquatic life with long-lasting effects.[11]

Safe Handling, Storage, and Emergency Protocols

A proactive approach to safety is essential. The following protocols are based on established best practices for handling aromatic organic compounds.

-

Personal Protective Equipment (PPE):

-

Engineering Controls:

-

Storage:

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][14]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[12][14]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12][14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[12][14]

-

Spill Response Workflow

Caption: A systematic workflow for managing chemical spills.

Applications and Relevance in Drug Development

While its primary commercial use is in fragrances, the true potential of this compound for this audience lies in its role as a synthetic intermediate.

-

Potential Antimicrobial Activity: Limited research has shown that this compound isolated from Magnolia liliflora exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.[1] This suggests the scaffold could be explored for developing new antimicrobial agents.

-

Building Block for Bioactive Molecules: The naphthalene core is a versatile platform in medicinal chemistry.[4] It is present in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][18] this compound can serve as a precursor, where the isobutoxy group can be retained or modified to modulate properties like lipophilicity, metabolic stability, and target binding, which are critical parameters in drug design.[5]

Conclusion

This compound is more than a simple fragrance component; it is a valuable chemical entity with potential applications in scientific research and as a foundational scaffold in drug discovery. A thorough understanding of its synthesis, analytical profile, and, most importantly, its safety data is paramount for any researcher or scientist. By adhering to the rigorous protocols outlined in this guide, professionals can handle this compound safely and effectively, unlocking its potential for innovation.

References

- 1. Buy this compound | 2173-57-1 [smolecule.com]

- 2. 2-(2-Methylpropoxy)naphthalene | C14H16O | CID 16582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2173-57-1 [chemicalbook.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Showing Compound 2-(2-Methylpropoxy)naphthalene (FDB013700) - FooDB [foodb.ca]

- 7. 2-Butoxynaphthalene|lookchem [lookchem.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. combi-blocks.com [combi-blocks.com]

- 12. capotchem.cn [capotchem.cn]

- 13. Toxicity and carcinogenicity study in F344 rats following 2 years of whole-body exposure to naphthalene vapors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. southwest.tn.edu [southwest.tn.edu]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Isobutoxynaphthalene: From Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 2-isobutoxynaphthalene (CAS No. 2173-57-1), a naphthalene derivative with notable applications in the flavor and fragrance industry and emerging potential in other scientific fields. This document synthesizes the current body of knowledge on its chemical properties, synthesis, natural occurrence, analytical characterization, and biological activities. Detailed experimental protocols for its synthesis and analysis are provided to support researchers, scientists, and drug development professionals in their work with this compound. The guide is structured to offer a holistic understanding, from its fundamental chemistry to its practical applications and areas of ongoing research.

Introduction

This compound, also known as β-naphthyl isobutyl ether or fragarol, is an aromatic ether characterized by a naphthalene ring substituted with an isobutoxy group at the second position.[1] Its chemical structure, C₁₄H₁₆O, bestows upon it a unique combination of aromaticity and ether functionality, resulting in distinct sensory and chemical properties.[1] It is a white crystalline solid with a characteristic sweet, fruity, and floral aroma reminiscent of orange blossom, raspberry, and strawberry.[1][2] This has led to its primary application as a flavoring agent in the food industry.[1]

Beyond its organoleptic properties, this compound is a subject of scientific interest as a naturally occurring plant metabolite and a potential antimicrobial agent.[1] This guide aims to provide an in-depth technical resource for professionals working with or interested in this compound, covering its discovery, synthesis, natural sources, analytical methodologies, and biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and analysis. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-methylpropoxy)naphthalene | [1] |

| Synonyms | β-Naphthyl isobutyl ether, Fragarol | [3] |

| CAS Number | 2173-57-1 | [1] |

| Molecular Formula | C₁₄H₁₆O | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Odor | Sweet, fruity, floral (orange blossom) | [2] |

| Melting Point | 31-33.5 °C | [1][2] |

| Boiling Point | 147-150 °C (at reduced pressure) | [1] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [1] |

Discovery and Synthesis

While the specific historical details of the first synthesis of this compound are not extensively documented, its preparation falls under the well-established class of reactions for ether synthesis. The primary methods for its laboratory and potential industrial synthesis are the Williamson ether synthesis and direct etherification of β-naphthol.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and reliable method for preparing ethers, including this compound. This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[1]

Reaction Mechanism:

-

Deprotonation: β-Naphthol is deprotonated by a strong base, typically sodium hydroxide, to form the more nucleophilic sodium β-naphthoxide.

-

Nucleophilic Attack: The β-naphthoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an isobutyl halide (e.g., isobutyl bromide), leading to the formation of this compound and a salt byproduct.[1]

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of this compound via the Williamson ether synthesis is provided below. This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

-

Deprotonation of β-Naphthol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve β-naphthol in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide.

-

Heat the mixture to reflux for 30-60 minutes to ensure complete formation of the sodium β-naphthoxide.

-

-

Addition of Isobutyl Halide:

-

To the refluxing solution, add a slight excess of isobutyl bromide (or isobutyl iodide) dropwise.

-

-

Reaction:

-

Continue to reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Direct Etherification

An alternative method for the synthesis of this compound is the direct etherification of β-naphthol with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine β-naphthol and a surplus of isobutanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

-

Reaction:

-

Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting crude product by recrystallization or column chromatography.

-

Natural Occurrence and Isolation

This compound has been identified as a naturally occurring metabolite in several plant species, contributing to their aromatic profiles.[1]

-

Magnolia liliflora : This compound has been isolated from the leaves of this species.[1]

-

Michelia alba : It is also found in this plant, which is known for its fragrant flowers.[1]

The presence of this compound in these plants makes it a valuable marker in metabolomic studies for their identification and characterization.[1]

Isolation from Natural Sources:

While detailed protocols for the specific isolation of this compound are not widely published, a general workflow for the isolation of essential oils and their components can be adapted.

Analytical Characterization

The unequivocal identification and quantification of this compound require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the isobutoxy group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons) and the aromatic protons of the naphthalene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the isobutoxy group and the ten carbons of the naphthalene ring system.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H stretching, and C=C stretching of the naphthalene ring.

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification of this compound. The mass spectrum will show a molecular ion peak corresponding to its molecular weight (200.28 g/mol ) and characteristic fragmentation patterns.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective method for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol for GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 5% phenyl polymethylsiloxane).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like ethyl acetate or hexane.

-

Oven Program: A temperature gradient program is typically used, for example, starting at 100 °C, holding for 1-2 minutes, then ramping at 10 °C/min to a final temperature of 280 °C and holding for several minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Data Analysis: The compound is identified by its retention time and by comparing its mass spectrum with a reference library.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a suitable technique for the quantification of this compound.

Experimental Protocol for HPLC Analysis:

-

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio can be optimized to achieve the desired retention time and resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in a sample.

Biological Activities and Potential Applications

While the primary use of this compound is in the flavor and fragrance industry, preliminary research suggests potential biological activities that may be of interest to drug development professionals.

Antimicrobial Activity

Limited research has indicated that this compound may possess antimicrobial properties. A study investigating plant-derived compounds found that this compound isolated from the leaves of Magnolia liliflora exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.[1] Further research is needed to confirm these findings, determine the minimum inhibitory concentrations (MICs), and elucidate the mechanism of action.

Applications in Drug Development